molecular formula C33H58OSi B1145807 Cholecalciferol Impurity 29 CAS No. 87649-56-7

Cholecalciferol Impurity 29

カタログ番号: B1145807
CAS番号: 87649-56-7
分子量: 498.9 g/mol
InChIキー: DWIUSINKAVTSCC-DXGIQZFUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cholecalciferol Impurity 29, also known as Cholecalciferol Impurity 29, is a useful research compound. Its molecular formula is C33H58OSi and its molecular weight is 498.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cholecalciferol Impurity 29 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cholecalciferol Impurity 29 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

87649-56-7

分子式

C33H58OSi

分子量

498.9 g/mol

IUPAC名

[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C33H58OSi/c1-24(2)13-11-14-26(4)30-20-21-31-27(15-12-22-33(30,31)8)17-18-28-23-29(19-16-25(28)3)34-35(9,10)32(5,6)7/h17-18,24,26,29-31H,3,11-16,19-23H2,1-2,4-10H3/b27-17+,28-18-/t26-,29+,30-,31+,33-/m1/s1

InChIキー

DWIUSINKAVTSCC-DXGIQZFUSA-N

同義語

(1,1-Dimethylethyl)dimethyl[[(3β,5Z,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl]oxy]-silane;  9,10-Secocholestane Silane Deriv.;  t-Butyldimethyl(((S,Z)-3-((E)-2-((1R,3aS,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-ylidene)ethyli

製品の起源

United States
Foundational & Exploratory

Difference between Cholecalciferol Impurity 29 and Pre-cholecalciferol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the structural, mechanistic, and analytical differences between Pre-cholecalciferol and the specific impurity designated in high-precision reference catalogs as Impurity 29 (typically identified as the 1β-epimer or a related oxidative isomer depending on the specific pharmacopeial or vendor monograph).

Given the nomenclature variability in "Impurity 29" across different standard providers (e.g., LGC, Mikromol, USP), this guide analyzes the most chemically significant distinction: the difference between the thermal precursor (Pre-D3) and irreversible stereochemical impurities (Epimers) .[1]

Content Type: Technical Whitepaper | Subject: Impurity Profiling & Vitamin D3 Synthesis Audience: Analytical Scientists, Process Chemists, CMC Leads[1]

Executive Summary: The Precursor vs. The Epimer[1]

In the synthesis and stability profiling of Cholecalciferol (Vitamin D3), distinguishing between process intermediates and degradation products is critical for regulatory compliance (ICH Q3A/B).[1]

  • Pre-cholecalciferol (Pre-D3) is the mandatory thermal precursor to Vitamin D3. It is a constitutional isomer formed via UV irradiation of 7-Dehydrocholesterol. It exists in a reversible equilibrium with Vitamin D3; its presence is often dictated by thermodynamics rather than degradation.

  • Impurity 29 (Contextual Identification: 1β,25-dihydroxy-3-epicholecalciferol analog or 1-Epi-Cholecalciferol ): In advanced reference catalogs (e.g., LGC/Mikromol standards for Vitamin D metabolites), "Impurity 29" frequently designates a C1-epimer or a specific oxidative degradant.[1] Unlike Pre-D3, this is a non-reversible impurity arising from side reactions or radical oxidation, representing a permanent loss of potency.

Key Differentiator: Pre-cholecalciferol can become active Cholecalciferol through heat; Impurity 29 is a permanent structural defect.[1]

Structural & Mechanistic Characterization

Pre-cholecalciferol (The Intermediate)[1]
  • IUPAC Name: (6Z)-9,10-secocholesta-5(10),6,8-trien-3-ol[1]

  • Pharmacopeial Status: European Pharmacopoeia (EP) Impurity A .[][3]

  • Formation Mechanism: Pre-cholecalciferol is formed via the electrocyclic ring-opening of the B-ring of 7-Dehydrocholesterol under UV light (290–315 nm).[1]

  • The Thermal Sigmatropic Shift: Pre-D3 undergoes a reversible [1,7]-sigmatropic hydrogen shift to form Cholecalciferol (Vitamin D3).[1] This reaction is driven by heat.

    • Equilibrium: At ambient temperature, a solution of Vitamin D3 will naturally revert to contain ~2–5% Pre-cholecalciferol until equilibrium is reached.

Impurity 29 (The Epimeric/Degradation Impurity)[1]
  • Likely Chemical Identity: 1-Epi-Cholecalciferol (or 1β-derivative in metabolite standards).[1]

  • Formation Mechanism: Epimerization at the C1 or C3 position usually occurs via radical mechanisms or acid-catalyzed isomerization during storage or improper synthesis conditions.[1] Unlike the sigmatropic shift of Pre-D3, this bond rotation or inversion is not thermally reversible to the active drug substance.

  • Toxicological Risk: Epimers often bind to Vitamin D Receptors (VDR) with different affinities, potentially acting as partial agonists or antagonists, making their control strictly required.

Comparative Data Analysis

The following table summarizes the physicochemical and analytical distinctions.

FeaturePre-cholecalciferol (Pre-D3)Impurity 29 (Epimer/Degradant)
Classification Process Intermediate / IsomerDegradation Impurity
Reversibility Reversible (Converts to D3 with heat)Irreversible (Permanent impurity)
EP Designation Impurity AVaries (Often unlisted or specific catalog code)
Double Bond Geometry 6Z, s-cis triene system5Z, 7E (Same as D3, altered stereochemistry)
UV Max Absorbance ~260 nm~265 nm (Similar to D3)
HPLC Elution (RP-C18) Typically elutes before CholecalciferolTypically elutes close/after Cholecalciferol
Critical Control Point Temperature control during synthesisOxidation/pH control during storage

Reaction Pathway Visualization

The diagram below illustrates the synthesis of Vitamin D3, highlighting the reversible loop of Pre-cholecalciferol versus the irreversible pathway leading to degradation impurities like Impurity 29 (Epimers/Oxidation).[1]

VitaminD_Pathway cluster_inputs Starting Material cluster_process Photo-Thermal Process cluster_impurities Irreversible Impurities DHC 7-Dehydrocholesterol (Pro-Vitamin D3) PreD3 Pre-cholecalciferol (Impurity A / Precursor) [6Z-Isomer] DHC->PreD3 UV Irradiation (Ring Opening) D3 Cholecalciferol (Vitamin D3) [5Z, 7E-Isomer] PreD3->D3 Thermal Isomerization (Heat) Tachy Tachysterol (Impurity C) PreD3->Tachy Over-Irradiation Lumi Lumisterol (Impurity D) PreD3->Lumi Photo-isomerization D3->PreD3 Equilibrium Reversion (Storage) Imp29 Impurity 29 / Epimers (e.g., 1-Epi-D3) [Stereochemical Defect] D3->Imp29 Radical Oxidation / Epimerization

Figure 1: Reaction pathway distinguishing the reversible Pre-D3 intermediate from irreversible degradation pathways.[1]

Analytical Methodology: Distinguishing the Two

Separating Pre-cholecalciferol from Cholecalciferol and its epimers requires specific chromatographic conditions due to the on-column thermal isomerization of Pre-D3.[1]

The "Cold" HPLC Protocol (Mandatory for Pre-D3)

Because Pre-cholecalciferol converts to Cholecalciferol at high temperatures, standard HPLC methods using column ovens >40°C will yield inaccurate quantitation (artificially low Pre-D3, high D3).[1]

Protocol Parameters:

  • Column: C18 (Octadecylsilyl silica), high carbon load (e.g., YMC-Pack ODS-A or equivalent).[1]

  • Mobile Phase: Acetonitrile : Methanol : Water (Non-aqueous reversed-phase often preferred, e.g., ACN:MeOH 90:10).[1]

  • Temperature: Strictly < 20°C (Refrigerated autosampler and column compartment recommended).

  • Detection: UV at 265 nm.

Interpretation:

  • Pre-cholecalciferol: Elutes early (more polar interaction due to open ring geometry).

  • Cholecalciferol: Main peak.[1]

  • Impurity 29 (Epimer): Often co-elutes or elutes on the tail of the main peak. Separation requires high-resolution columns (3 µm or sub-2 µm particles).[1]

Derivatization Strategy (Diels-Alder)

To unequivocally confirm Pre-cholecalciferol presence without thermal interference:

  • Reagent: 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[1]

  • Mechanism: PTAD undergoes a Diels-Alder reaction specifically with the s-cis diene system of Pre-cholecalciferol and Vitamin D3 (cis-form) .[1]

  • Distinction: Impurity 29 (if lacking the specific cis-diene geometry or having steric hindrance at C1) will exhibit a distinct shift or no reaction, allowing mass-spectrometric differentiation (LC-MS/MS).[1]

References

  • European Pharmacopoeia (Ph.[3] Eur.) . Cholecalciferol Monograph 0072. EDQM. (Defines Impurity A as Pre-cholecalciferol).

    • [1]

  • United States Pharmacopeia (USP). <1911> Rheometry / Vitamin D Assay. (Details the thermal equilibrium of Pre-vitamin D).

    • [1]

  • LGC Standards. Cholecalciferol Impurity Profiling. (Source of specific impurity codes like Impurity 29/Epimers).

    • [1]

  • Holick, M. F. (2004). "Sunlight and Vitamin D for bone health and prevention of autoimmune diseases, cancers, and cardiovascular disease."[1] The American Journal of Clinical Nutrition. (Mechanistic source for Pre-D3 formation).

    • [1]

Sources

Cholecalciferol Impurity 29 vs Calcitriol Impurity 29 structural comparison

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth structural and mechanistic comparison of Calcitriol Impurity 29 and its Cholecalciferol (Vitamin D3) structural analogue.

Editorial Note: The designation "Impurity 29" typically refers to specific vendor catalog codes (e.g., Veeprho, Klivon) used in pharmaceutical impurity profiling, rather than a fixed Pharmacopeial (USP/EP) monograph number. For Calcitriol, "Impurity 29" is definitively identified as the CD-Ring Ketone Intermediate (CAS 144848-24-8). The comparative analysis below contrasts this specific process impurity with its Cholecalciferol equivalent (Grundmann’s Ketone).

Focus: CD-Ring Ketone Intermediates (Impurity 29 Series)

Executive Summary

In the convergent synthesis of Vitamin D analogs, the control of Process Impurities —specifically unreacted intermediates—is critical for meeting ICH Q3A(R2) guidelines. Calcitriol Impurity 29 represents a key synthetic intermediate: the CD-ring ketone fragment used in the Lythgoe-Inhoffen coupling.

This guide contrasts Calcitriol Impurity 29 with its Cholecalciferol counterpart. While both share the core Grundmann’s Ketone scaffold (hydrindane-4-one), they differ fundamentally in the C25 side-chain functionalization , dictating their respective retention times, polarity, and detection strategies.

Identity & Structural Definition

The "Impurity 29" designation in high-precision reference standards corresponds to the CD-Ring fragments remaining from the convergent synthesis of the secosteroid backbone.

2.1 Calcitriol Impurity 29[1][2][3]
  • Chemical Name: (1R,3aR,7aR)-7a-methyl-1-((R)-6-methyl-6-((triethylsilyl)oxy)heptan-2-yl)octahydro-4H-inden-4-one

  • CAS Number: 144848-24-8[2]

  • Nature: Synthetic Intermediate (Process Impurity).

  • Key Feature: Contains a Triethylsilyl (TES) protecting group at the C25 hydroxyl position.

2.2 Cholecalciferol (Vitamin D3) Analogue[4]
  • Chemical Name: Grundmann’s Ketone (De-A,B-cholestan-8-one)

  • CAS Number: 566-65-4

  • Nature: Synthetic Intermediate for Cholecalciferol.

  • Key Feature: The side chain is a simple isooctyl group (cholesterol side chain) with no hydroxylation or protection.

Structural Comparison Matrix

The following table highlights the critical physicochemical differences driving the analytical separation of these impurities.

FeatureCalcitriol Impurity 29 Cholecalciferol Analogue (Grundmann's Ketone)
Core Scaffold trans-Hydrindane-4-one (CD-Ring)trans-Hydrindane-4-one (CD-Ring)
Side Chain (C17) 6-methyl-6-((triethylsilyl)oxy)heptan-2-yl6-methylheptan-2-yl
C25 Functionality Hydroxyl (Protected as TES-Ether) Hydrogen (Unfunctionalized)
Molecular Formula C₂₄H₄₆O₂SiC₁₈H₃₀O
Molecular Weight 394.71 g/mol 262.43 g/mol
Polarity (LogP) High (Lipophilic due to TES)High (Lipophilic)
Origin Convergent Synthesis (Lythgoe-Inhoffen)Convergent Synthesis / Degradation (Ozonolysis)
Detection (UV) Weak (Carbonyl n→π* ~280-290 nm)Weak (Carbonyl n→π* ~280-290 nm)
Mechanistic Origin: The Lythgoe-Inhoffen Coupling

To understand the presence of these impurities in the final Drug Substance (DS), one must analyze the convergent synthesis pathway. Both impurities are the electrophilic "CD-Ring" partners that fail to react with the "A-Ring" phosphine oxide.

4.1 Pathway Visualization

The diagram below illustrates the origin of Impurity 29 as an Unreacted Intermediate .

VitaminDSynthesis cluster_inputs Starting Materials (Convergent Synthesis) ARing A-Ring Phosphine Oxide (Lithium Salt) Reaction Wittig-Horner Reaction (Lythgoe-Inhoffen Coupling) ARing->Reaction Nucleophile CDRing CD-Ring Ketone (Impurity 29 Precursor) CDRing->Reaction Electrophile Impurity Residual Impurity 29 (Unreacted CD-Ring Ketone) CDRing->Impurity Incomplete Conversion (Process Impurity) Product Protected Vitamin D Analog (Pre-Calcitriol / Pre-D3) Reaction->Product Coupling Success

Caption: Formation of Impurity 29 (Residual CD-Ring Ketone) during the Lythgoe-Inhoffen coupling reaction.

4.2 Causality of Impurity Persistence
  • Stoichiometry: The A-ring phosphine oxide is typically used in slight excess. However, if the base (e.g., n-BuLi) quality is poor, the CD-ring ketone (Impurity 29) remains unconsumed.

  • Steric Hindrance: In Calcitriol synthesis, the bulky TES-protecting group at C25 (in Impurity 29) adds steric bulk compared to the Cholecalciferol analogue, potentially reducing coupling efficiency and increasing residual impurity levels.

Analytical Control Strategy

Detecting "Impurity 29" requires specific methodologies because these ketones lack the conjugated triene system of Vitamin D, resulting in low UV sensitivity .

5.1 Detection Challenges
  • UV Absorbance: Vitamin D analogs absorb strongly at 265 nm (triene system). Impurity 29 (Ketone) absorbs weakly at ~290 nm (carbonyl). Standard HPLC-UV methods for Vitamin D may miss this impurity unless high concentrations or alternative detectors (RI/CAD) are used.

  • Chromatographic Behavior:

    • Calcitriol Impurity 29: The TES group makes it highly lipophilic, eluting late in Reverse Phase (RP-HPLC) methods.

    • Cholecalciferol Analogue: Slightly less lipophilic than the TES-protected version but still retains significant non-polar character.

5.2 Recommended Protocol: HPLC-CAD/ELSD

Since UV detection is compromised, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is recommended for quantifying these non-chromophoric intermediates.

Protocol: Reverse-Phase Separation

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Water (0.1% Formic Acid).

  • Mobile Phase B: Acetonitrile/Methanol (90:10 v/v).

  • Gradient:

    • 0-5 min: 80% B (Isocratic)

    • 5-20 min: 80% → 100% B (Linear Ramp)

    • 20-30 min: 100% B (Wash to elute highly lipophilic Impurity 29)

  • Detector: CAD (Nebulizer Temp: 35°C).

  • Target Retention: Impurity 29 will elute after the main Vitamin D peak due to the absence of polar hydroxyls (if protected) and the stable ketone structure.

References
  • Veeprho Pharmaceuticals. (2025). Calcitriol Impurity 29 Reference Standard (CAS 144848-24-8).[2] Link

  • European Pharmacopoeia (Ph. Eur.). (2024).[5][6] Monograph 0072: Cholecalciferol. EDQM. Link

  • Klivon Standards. (2024). Certificate of Analysis: Calcitriol Impurity 29. Link

  • Lythgoe, B. (1980). Synthetic Approaches to Vitamin D and its Relatives. Chemical Society Reviews, 9(4), 449-475. (Foundational mechanism for the coupling reaction).
  • United States Pharmacopeia (USP). (2024). <1086> Impurities in Drug Substances and Drug Products. Link

Sources

Methodological & Application

Application Note: Advanced Isolation Strategies for Vitamin D3 Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Vitamin D3 (Cholecalciferol) presents a unique analytical challenge due to its inherent thermodynamic instability. Unlike stable small molecules, Vitamin D3 exists in a dynamic, reversible thermal equilibrium with its isomer, Pre-vitamin D3. Furthermore, exposure to UV light triggers irreversible photo-isomerization into Tachysterol and Lumisterol.

The Core Challenge: Standard extraction protocols involving heat (e.g., hot saponification) often artificially alter the impurity profile, converting Pre-vitamin D3 into Vitamin D3, or generating oxidative degradation products.

This Guide’s Objective: To define a "Cold-Chain" Sample Preparation Protocol and a high-resolution Preparative HPLC method designed to isolate specific impurities (Trans-vitamin D3, Tachysterol, and Pre-vitamin D3) without inducing artifactual degradation.

Pre-Analytical Considerations: The "Self-Validating" System

To ensure data integrity, the experimental setup must act as a self-validating system where environmental variables are strictly controlled.

Environmental Controls (Mandatory)
  • Actinic Light Shielding: All procedures must be performed under amber light (λ > 500 nm). Standard fluorescent lab lighting will induce Tachysterol formation within minutes.

  • Thermal Lock: All extraction solvents must be chilled to 4°C. Rotary evaporation bath temperatures must not exceed 30°C.

  • Inert Atmosphere: All headspace in storage vials must be purged with Nitrogen or Argon to prevent oxidative degradation (7-dehydrocholesterol formation).

The Equilibrium Check

Before isolation, analysts must understand the thermal history of the sample.

  • Mechanism:[1][2] Pre-vitamin D3 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     Vitamin D3.
    
  • Implication: If a sample is heated during preparation, the Pre-vitamin D3 peak will decrease, and the Vitamin D3 peak will increase, leading to false assay values.

Workflow Visualization

The following diagram outlines the critical decision pathways for sample preparation based on the matrix type (Oil/Resin vs. Solid Dosage).

G Start Sample Matrix Decision Matrix Type? Start->Decision Oil Oil / Resin / Softgel Decision->Oil Lipid Rich Solid Tablet / Powder Decision->Solid Low Lipid Sapon Cold Saponification (KOH/EtOH, N2, 4°C, 12h) Oil->Sapon Hydrolyze Esters Direct Direct Solvent Extraction (DMSO/MeOH + Sonication) Solid->Direct Disrupt Matrix LLE LLE (n-Hexane) Wash to Neutral pH Sapon->LLE Extract Unsaponifiables Dry N2 Evaporation (Max 30°C) Direct->Dry Filter LLE->Dry Recon Reconstitution (Mobile Phase) Dry->Recon Prep Prep-HPLC Isolation (C18 or PFP Column) Recon->Prep

Figure 1: Decision tree for Vitamin D3 impurity isolation. Note the emphasis on "Cold Saponification" to prevent thermal isomerization.

Detailed Protocols

Protocol A: Cold Saponification (For Oily Matrices)

Standard hot saponification (reflux at 80°C) is forbidden for impurity profiling.

Reagents:

  • Potassium Hydroxide (KOH) pellets (High Purity).

  • Ethanol (Absolute, HPLC Grade).

  • Ascorbic Acid (Antioxidant).[3]

  • n-Hexane (HPLC Grade).

Step-by-Step:

  • Preparation: Dissolve 2g KOH in 10 mL water; add 40 mL Ethanol. Add 0.5g Ascorbic Acid. Chill to 4°C.

  • Digestion: Weigh 1.0g of oily sample into an amber flask. Add 50 mL of the chilled KOH solution.

  • Reaction: Purge headspace with Nitrogen, seal tightly, and stir magnetically at Room Temperature (20-25°C) for 12-16 hours (overnight). Note: This replaces the 30-minute reflux step to preserve thermal isomers.

  • Extraction: Transfer to a separatory funnel. Add 50 mL n-Hexane. Shake gently (avoid vigorous emulsion formation) for 2 minutes.

  • Wash: Collect the organic (upper) layer. Wash with 50 mL semi-saturated NaCl solution, followed by water until the aqueous layer is neutral (pH 7.0).

  • Concentration: Dry the Hexane layer over Anhydrous Sodium Sulfate. Evaporate under a Nitrogen stream at ambient temperature. Do not use a heated water bath >30°C.

Protocol B: Preparative HPLC Isolation

Isolation of Trans-Vitamin D3 and Tachysterol requires high stereoselectivity.

System Requirements:

  • Column: Pentafluorophenyl (PFP) phases are superior to C18 for separating positional isomers (cis/trans).

    • Recommended: C18-PFP or High-Carbon Load C18 (e.g., YMC-Triart ExRS), 5µm, 250 x 10mm (Semi-Prep).

  • Mobile Phase: High organic content is required.

    • Isocratic:[4][5][6] Acetonitrile : Methanol (90:10 v/v).

    • Flow Rate: 3.0 - 5.0 mL/min (Adjust for column diameter).

  • Detection: DAD (Diode Array Detector) is critical.

    • Vitamin D3: 265 nm[5][7]

    • Trans-Vitamin D3: 275 nm

    • Tachysterol: 280 nm

Injection Sequence:

  • System Suitability: Inject a standard mixture of D3 and Pre-D3 (heated D3 standard) to confirm resolution > 2.0.

  • Sample Loading: Inject 100-500 µL of reconstituted sample (approx. concentration 5-10 mg/mL).[8]

  • Fraction Collection: Trigger collection based on threshold and slope. Collect fractions into amber tubes pre-filled with 0.1% BHT in Ethanol to prevent oxidation of isolated fractions.

Impurity Profile & Identification Data

The following table summarizes the chromatographic behavior of key impurities relative to Vitamin D3 (RRT).

Impurity NameStructure TypeOriginRRT (Approx)*UV Max (nm)Critical Separation Note
Pre-vitamin D3 Isomer (6Z)Thermal Equilibrium0.55 - 0.65260Merges with D3 if column temp > 40°C
Trans-vitamin D3 Isomer (5E, 7E)Synthesis / UV0.65 - 0.75275Requires PFP or High-Carbon C18 for baseline res.
Vitamin D3 SecosteroidMain Analyte1.00 265Parent Peak
Tachysterol3 Isomer (6E)UV Degradation1.10 - 1.20281Distinct spectral shift (Red shift)
Lumisterol3 StereoisomerUV Degradation1.30 - 1.40272Late eluter
7-Dehydrocholesterol PrecursorSynthesis0.30 - 0.40282Often removed in wash steps

*RRT values are based on a C18-PFP column with 100% Acetonitrile mobile phase. Values may shift with water content.

Mechanistic Insight: Isomerization Pathways

Understanding how these impurities form is essential for troubleshooting "ghost peaks" that appear during analysis.

D3_Pathways ProD3 7-Dehydrocholesterol (Provitamin D3) PreD3 Pre-Vitamin D3 ProD3->PreD3 UVB Irradiation VitD3 Vitamin D3 (Cholecalciferol) PreD3->VitD3 Heat (Slow) Reversible Tachy Tachysterol PreD3->Tachy UV Light (Isomerization) Lumi Lumisterol PreD3->Lumi UV Light (Cyclization) Trans Trans-Vitamin D3 VitD3->Trans Iodine/Light (Cis-Trans Isom.)

Figure 2: The Vitamin D3 reaction manifold. Note that Heat drives the Pre-D3/D3 equilibrium, while Light drives the formation of Tachysterol and Lumisterol.

Troubleshooting & Optimization

  • Peak Broadening of Pre-Vitamin D3:

    • Cause: On-column thermal isomerization.

    • Fix: Lower the HPLC column oven temperature to 15-20°C. Never run D3 analysis at >30°C.

  • Low Recovery of Impurities:

    • Cause: Degradation during saponification or evaporation.

    • Fix: Switch to "Protocol A" (Cold Saponification). Ensure Nitrogen purge is active during evaporation.

  • Co-elution of Trans-D3 and D3:

    • Cause: Lack of shape selectivity on standard C18.

    • Fix: Switch to a C18-PFP (Pentafluorophenyl) column or use a mobile phase modifier (add 1-2% THF) to alter selectivity.

References

  • United States Pharmacopeia (USP). Monograph: Cholecalciferol.[8] USP-NF. (Defines system suitability requirements for Pre-vitamin D3 and Trans-vitamin D3 separation).

  • European Pharmacopoeia (Ph. Eur.). Vitamin D3 Monograph 0072. (Details the specific extinction coefficients for impurities).

  • Holick, M. F., et al. "Photosynthesis of Previtamin D3 in Human Skin and the Physiologic Consequences." Science, vol. 210, no. 4466, 1980, pp. 203-205. (Foundational mechanism of UV isomerization).

  • Gomes, F. P., et al. "Determination of Vitamin D3 and its degradation products in supplements by HPLC-DAD." Journal of Pharmaceutical and Biomedical Analysis, 2013. (Validation of impurity separation).

  • Agilent Technologies. "Analysis of Vitamin D3 and its Isomers." Application Note 5991-XXXX. (Technical details on C18-PFP column selection).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: UV Detection & HPLC Strategies for Cholecalciferol Related Substances

Executive Summary: The Triene Challenge

The analysis of Cholecalciferol (Vitamin D3) and its related substances is governed by a single, critical physicochemical reality: the reversible thermal isomerization between Cholecalciferol and Pre-cholecalciferol. Unlike typical stable pharmaceutical actives, Vitamin D3 exists in a dynamic equilibrium in solution.

For researchers and QC scientists, this presents a dual challenge:

  • Chromatographic Resolution: You must separate irreversible degradation products (Trans-cholecalciferol, Tachysterol, Lumisterol) from the active pair.

  • Detection Specificity: You must select a UV wavelength that maximizes sensitivity for the impurities while maintaining robust response factors for the active forms, despite their shifting spectral maxima.

This guide details the spectral characteristics of these molecules and provides a validated RP-HPLC protocol designed to resolve these complex mixtures.

Spectral Characteristics & Wavelength Selection

The "related substances" of Cholecalciferol are primarily isomers formed via thermal or photochemical stress on the conjugated triene system. Their UV absorption profiles are distinct but overlapping.

Comparative UV Maxima ( )
SubstanceStructure / Origin

(nm)
Detection Strategy
Cholecalciferol (D3) Active Form265 Primary target. High extinction coefficient.
Pre-cholecalciferol Thermal Isomer (Reversible)265 Co-absorbs with D3. Often summed with D3 for assay.[1]
Trans-cholecalciferol Irreversible Isomer (5,6-trans)275 Shifted bathochromically.
Tachysterol Photochemical Isomer281 Distinct shoulder; absorbs up to 340 nm.
Lumisterol Photochemical Isomer272 - 280 Overlaps significantly with Trans-D3.
7-Dehydrocholesterol Precursor (Pro-vitamin D3)282 Distinct fine structure in spectrum.
Why 265 nm?

While Tachysterol and 7-DHC have maxima near 280 nm, 265 nm is the standard consensus wavelength (USP/EP) for three reasons:

  • Sensitivity for Actives: It is the

    
     for both D3 and Pre-D3.[2]
    
  • Compromise for Impurities: Trans-D3 and Tachysterol still have significant absorbance at 265 nm (approx. 60-80% of their max), allowing for simultaneous detection without switching wavelengths.

  • Matrix Interference: Lower wavelengths (<254 nm) often suffer from interference from antioxidants (BHT, BHA) and lipid matrices common in Vitamin D formulations.

The Isomerization Pathway (Mechanism)

Understanding the origin of these substances is vital for troubleshooting. The following diagram illustrates the reversible and irreversible pathways.

VitaminD_Pathway D3 Cholecalciferol (D3) (Active) Trans Trans-cholecalciferol (Irreversible Impurity) D3->Trans Isomerization (Catalysts/Acid) Suprasterol Suprasterols (Over-irradiation) D3->Suprasterol Excess UV PreD3 Pre-cholecalciferol (Thermal Isomer) PreD3->D3 Heat (Fast) Tachy Tachysterol (Photo-Impurity) PreD3->Tachy UV Light Lumi Lumisterol (Photo-Impurity) PreD3->Lumi UV Light ProD3 7-Dehydrocholesterol (Pro-vitamin D3) ProD3->PreD3 UV Irradiation (Skin/Synthesis)

Caption: The dynamic equilibrium between Pre-D3 and D3 is temperature-dependent, while Tachysterol and Lumisterol are formed via irreversible photo-isomerization.

Validated Protocol: RP-HPLC for Related Substances

While older pharmacopoeial methods use Normal Phase (Silica) chromatography, Reverse Phase (C18) is preferred in modern applications for its reproducibility and robustness against water content in samples.

Method Parameters
ParameterSettingRationale
Column C18 (e.g., YMC-Triart C18 ExRS or Waters XBridge), 150 x 4.6 mm, 3-5 µmHigh carbon load required to separate hydrophobic isomers.
Mobile Phase Acetonitrile : Methanol (90 : 10 v/v)High organic mode. Water is avoided to prevent precipitation of lipids.
Flow Rate 1.0 - 1.5 mL/minAdjust for retention time of D3 ~10-15 min.
Column Temp 20°C - 27°C (Strictly Controlled) CRITICAL: High temps shift the Pre-D3

D3 equilibrium, altering peak ratios.
Detector UV / PDA @ 265 nm Optimized for D3/Pre-D3 sensitivity.
Injection Vol 10 - 50 µLDepends on sensitivity requirements (LOQ).
Run Time 2.5x Retention of D3Ensure elution of late-eluting esters or dimers.
Step-by-Step Workflow

1. Standard Preparation (System Suitability):

  • Stock: Dissolve Cholecalciferol Reference Standard (USP/EP) in Ethanol or Mobile Phase.

  • Generation of Pre-D3: Heat a portion of the standard solution at 60°C for 1 hour. This forces the formation of Pre-cholecalciferol.[3]

  • Why? You need this "stressed" standard to confirm resolution between the Pre-D3 peak (elutes earlier in RP) and the D3 peak.

2. Sample Preparation:

  • Tablets/Powders: Extract with Methanol/Acetonitrile (1:1). Sonicate for 15 mins. Centrifuge.

  • Oil Drops: Dissolve directly in Mobile Phase or Isopropanol.

  • Precaution: Use Low-Actinic (Amber) Glassware to prevent UV-induced formation of Tachysterol during prep.

3. Analysis & Integration:

  • Inject the "Heated Standard" to identify the Pre-D3 peak.

  • Inject Sample.[3][4][5][6]

  • Calculation Rule:

    • For Assay: Sum the areas of Pre-D3 + D3.

    • For Purity: Report Trans-D3, Tachysterol, and others as individual impurities. Pre-D3 is usually disregarded for purity limits (as per EP) unless it exceeds a specific threshold, as it is biologically active.

Analytical Workflow Diagram

HPLC_Workflow Sample Sample (Protect from Light) Extraction Extraction (MeOH/ACN) Sample->Extraction HPLC HPLC Injection (C18, 265 nm) Extraction->HPLC Std_Prep Standard Prep (Heat @ 60°C) Equilibrium Pre-D3 / D3 Equilibrium Generated Std_Prep->Equilibrium Thermal Stress Equilibrium->HPLC System Suitability Data Data Analysis HPLC->Data Chromatogram Decision Purity Decision Data->Decision Sum D3+PreD3 (Assay) Separate Impurities (Purity)

Caption: The workflow emphasizes the generation of a system suitability standard containing Pre-D3 to ensure resolution before sample analysis.

References

  • United States Pharmacopeia (USP). Cholecalciferol Monograph: Assay and Organic Impurities.[7] USP-NF.

  • European Pharmacopoeia (Ph.[3][6] Eur.). Cholecalciferol (0072) and Cholecalciferol Concentrate (Oily Form). EDQM.

  • Holick, M. F., et al. "Photobiology of Vitamin D." In: Vitamin D. Academic Press. Explains the UV-dependent formation of Tachysterol and Lumisterol.[8][9]

  • YMC Europe. "Separation of Vitamin D2 and D3 and their isomers." Application Note.

  • Sigma-Aldrich. "Cholecalciferol Reference Standards and Impurity Profiles."

Sources

Troubleshooting & Optimization

Co-elution of Cholecalciferol Impurity 29 with trans-cholecalciferol

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for Co-elution Issues Involving trans-Cholecalciferol

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with cholecalciferol (Vitamin D3). This resource addresses a common and challenging chromatographic issue: the co-elution of impurities with the known photoisomer, trans-cholecalciferol.

The structural similarity between cholecalciferol and its related compounds, particularly its isomers, makes their separation a significant analytical challenge. This guide provides a logical, step-by-step approach to diagnosing and resolving co-elution, ensuring the accuracy and reliability of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What is trans-cholecalciferol and why is it a critical impurity?

trans-Cholecalciferol, also known as 5,6-trans-Vitamin D3 or Cholecalciferol EP Impurity A, is a primary photoisomer of cholecalciferol.[1][2][3][4] It forms when cholecalciferol is exposed to light.[1] As a specified impurity in major pharmacopeias, its accurate quantification is essential for the quality control and stability assessment of Vitamin D3 drug products and supplements.

Q2: Why is co-elution a frequent problem with cholecalciferol and its isomers?

Cholecalciferol and its isomers, such as trans-cholecalciferol and pre-cholecalciferol, are structurally very similar seco-steroids.[5][] They often share identical molecular weights (isobaric compounds) and similar polarities, leading to very close retention times in traditional reversed-phase HPLC methods.[7] This makes achieving baseline separation a significant analytical hurdle, requiring highly selective methods.

Q3: I observe a distorted or unexpectedly large peak at the retention time for trans-cholecalciferol. Does this indicate co-elution?

It is a strong possibility. Peak tailing, fronting, or the appearance of shoulders on the trans-cholecalciferol peak are classic signs of a hidden, co-eluting impurity. An unexpectedly high quantification result for trans-cholecalciferol can also suggest that another compound is contributing to the peak area. Further investigation is necessary to confirm co-elution.

Troubleshooting Guide: Resolving Co-elution with trans-Cholecalciferol

This guide provides a systematic workflow for identifying and resolving the co-elution of an unknown impurity, which we will refer to as "Impurity 29," with trans-cholecalciferol.

Diagram 1: Troubleshooting Workflow

G cluster_0 Step 1: Diagnose the Issue cluster_1 Step 2: Method Optimization cluster_2 Step 3: Advanced Techniques cluster_3 Outcome A Symptom: Poor peak shape or high result for trans-cholecalciferol B Perform Peak Purity Analysis (PDA/DAD Detector) A->B C Perform LC-MS Analysis A->C D Modify Mobile Phase - Change organic modifier (ACN vs. MeOH) - Adjust solvent ratio - Use ternary mixture (e.g., add THF) B->D Purity failure C->D Co-elution confirmed E Change Stationary Phase - High-carbon-load C18 - Phenyl-Hexyl - Porous Graphitic Carbon (PGC) D->E If resolution is still poor I Resolution Achieved: Baseline separation of trans-cholecalciferol and Impurity 29 D->I F Adjust Temperature & Flow Rate - Lower flow rate - Optimize temperature E->F For fine-tuning E->I G Consider 2D-LC F->G For highly complex mixtures H Consider SFC-MS F->H For isobaric compounds G->I H->I

Sources

Eliminating ghost peaks in Cholecalciferol stability indicating methods

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cholecalciferol (Vitamin D3) Stability-Indicating Methods

Welcome to the Advanced Chromatography Support Hub

Subject: Eliminating Ghost Peaks & Artifacts in Vitamin D3 Analysis Lead Scientist: Dr. A. Vance, Senior Applications Chemist Scope: RP-HPLC/UHPLC Stability Indicating Methods (SIM)

Executive Summary: Cholecalciferol (Vitamin D3) presents a unique "triad of difficulty" for chromatographers: extreme lipophilicity, sensitivity to oxidation/light, and reversible thermal isomerization. "Ghost peaks" in D3 analysis are rarely random; they are usually specific, reproducible artifacts of either the system (mobile phase accumulation), the method (thermal isomerization), or the molecule (carryover).

This guide does not just list problems; it provides self-validating experimental loops to prove the root cause before you change your method.

Module 1: The "Ghost" That Is Actually Physics (Pre-Vitamin D3)

The Issue: You observe a small peak eluting just before the main Vitamin D3 peak. It appears in standards and samples but not in solvent blanks. You suspect a degradation impurity, but it grows when the autosampler is warm and shrinks when it is cold.

The Science: This is likely Pre-vitamin D3 , not a ghost peak or impurity. Vitamin D3 exists in a reversible thermal equilibrium with its isomer, Pre-vitamin D3.[1]

  • Mechanism: At room temperature or higher, Cholecalciferol converts to Pre-vitamin D3 until equilibrium is reached.

  • The Trap: Many analysts integrate this as an "Unknown Impurity," causing mass balance failures. USP and EP monographs often require specific handling (e.g., heating to equilibrium) or calculation factors to account for this.

The Self-Validating Test: The "Heat Stress" Confirmation

  • Step A: Inject your standard solution at 5°C (autosampler temp). Record the area of the "impurity" (Pre-D3) relative to the main peak.

  • Step B: Heat the same vial to 60°C for 30 minutes, then cool rapidly to 5°C and inject immediately.

  • Result: If the "impurity" peak significantly increases in area while the main D3 peak decreases proportionally, it is Pre-vitamin D3. A true degradation product (like trans-vitamin D3 or tachysterol) typically forms irreversibly or under different stress (UV light).

Visualization: Thermal Isomerization Pathway

D3_Isomerization D3 Vitamin D3 (Cholecalciferol) PreD3 Pre-Vitamin D3 (The 'Ghost' Peak) D3->PreD3 Heat (Reversible) Trans Trans-Vitamin D3 PreD3->Trans Iodine/Light Tachy Tachysterol PreD3->Tachy UV Light

Caption: Thermal equilibrium between D3 and Pre-D3 (Red Arrow) is the most common cause of false "impurity" identification.

Module 2: The "System" Ghost (Gradient Artifacts)

The Issue: Distinct peaks appear in your chromatogram at specific retention times, even when you inject a "0 µL" or "Blank" injection. They often cluster at the end of the gradient ramp.

The Science: Vitamin D3 is highly lipophilic, requiring high percentages of organic mobile phase (Methanol/Acetonitrile) and C18 or C8 columns.

  • Mechanism: Trace impurities in the organic solvent (even HPLC grade) accumulate on the head of the column during the low-organic equilibration phase. When the gradient ramps up, these impurities elute as sharp peaks.

  • Identification: These peaks track with the gradient profile, not the injection.

The Self-Validating Test: The "Dwell Time" Shift

  • Standard Run: Run your normal gradient. Note the retention time (

    
    ) of the ghost peak.
    
  • Test Run: Increase the initial equilibration time (hold at initial %B) by 3x.

  • Result:

    • If the ghost peak increases in area (roughly 3x) but stays at the same

      
      , it is an impurity from the Mobile Phase A (Water/Buffer).
      
    • If the ghost peak area is unchanged, it is likely system contamination (injector/tubing).[2]

Troubleshooting Matrix: Mobile Phase Artifacts

SymptomProbable CauseCorrective Action
Peak area grows with equilibration timeImpure Aqueous PhaseReplace water source; Use 0.2 µm filters; Check buffer salts.
Peak appears at specific %B every timeImpure Organic PhaseSwitch solvent vendor (e.g., from HPLC grade to LC-MS grade).
Peak appears randomly in blankSystem CarryoverSee Module 3.

Module 3: The "Sticky" Ghost (Carryover)

The Issue: A peak appears at the exact retention time of Vitamin D3 in a blank injection only after a high-concentration sample.

The Science: Cholecalciferol is extremely hydrophobic (LogP ~ 7.5). It adsorbs strongly to:

  • Vespel rotor seals in the injection valve.

  • PTFE tubing.

  • The autosampler needle seat. Standard "Weak/Strong" wash cycles often fail if the "Strong" wash isn't organic enough.

The Protocol: Aggressive Wash Optimization Do not use standard 50:50 Methanol:Water as a needle wash. It is insufficient for D3.

  • Recommended Wash: Isopropanol (IPA) : Acetonitrile : Acetone (40:40:20).

    • Why? IPA solubilizes the lipophilic D3; Acetone breaks surface tension interactions.

  • Hardware Fix: Switch to a PEEK or Tefzel rotor seal if using high pH (though D3 is usually neutral). Ensure the needle seat is not worn (scratches trap lipophilic molecules).

Module 4: The "Chemist" Ghost (Sample Degradation)

The Issue: New peaks appear during a sequence. The first injection of a vial is clean, but the re-injection 5 hours later shows "ghosts."

The Science: Vitamin D3 is highly susceptible to oxidative degradation, forming 5,6-trans-vitamin D3 and suprasterols.

  • Cause: Air in the vial headspace + light exposure.

  • Prevention:

    • Antioxidant: Always add BHT (Butylated Hydroxytoluene) to the diluent.

    • Glassware: Use Amber (low-actinic) glassware exclusively.

Interactive Troubleshooting Flowchart

Use this logic gate to diagnose your specific ghost peak.

Ghost_Troubleshooting Start Start: Unexpected Peak Observed InBlank Is peak present in Solvent Blank? Start->InBlank YesBlank YES InBlank->YesBlank NoBlank NO InBlank->NoBlank EquilTest Run 'Dwell Time' Test (See Module 2) YesBlank->EquilTest AreaInc Does Area Increase? EquilTest->AreaInc MobilePhase Source: Mobile Phase Impurity AreaInc->MobilePhase Yes SystemContam Source: Injector/Column Contamination AreaInc->SystemContam No HeatTest Run 'Heat Stress' Test (See Module 1) NoBlank->HeatTest IsPreD3 Does Peak Grow with Heat? HeatTest->IsPreD3 PreD3Conf Confirmed: Pre-Vitamin D3 (Isomer) IsPreD3->PreD3Conf Yes Degradant Source: Degradation (Oxidation/Light) IsPreD3->Degradant No

Caption: Logic gate to distinguish between system artifacts, thermal isomers, and true degradation.

References

  • USP General Chapter <621> Chromatography.United States Pharmacopeia. (Provides guidelines on system suitability and dwell volume adjustments).
  • Pharmacopoeial Forum.Stimuli to the Revision Process: Vitamin D Assay Considerations. (Discusses the Pre-vitamin D3 conversion factors).
  • Journal of Pharmaceutical and Biomedical Analysis. Stability-indicating HPLC-UV method for Vitamin D3 determination.

  • Food Chemistry. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD.

  • Separation Science. Conquer Ghost Peaks in HPLC: Identification and Elimination.

Sources

Technical Support Center: Vitamin D3 Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Improving Peak Shape for Impurity 29

Welcome to the technical support center for the Vitamin D3 assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during chromatographic analysis, with a specific focus on improving the peak shape of Impurity 29.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for Impurity 29?

A1: Peak tailing refers to an asymmetrical chromatographic peak where the latter half of the peak is broader than the front half.[1][2] This distortion can lead to inaccurate quantification, reduced resolution between adjacent peaks, and may indicate underlying issues with the analytical method or HPLC system.[2] For Impurity 29, which may be present at low levels, significant tailing can make it difficult to meet regulatory requirements for detection and quantification.[2][3]

Q2: What are the most common causes of poor peak shape for polar impurities like Impurity 29 in a Vitamin D3 assay?

A2: The primary cause of peak tailing in reversed-phase HPLC is often secondary interactions between the analyte and the stationary phase.[4][5] For polar impurities, this frequently involves interactions with residual silanol groups on the silica-based column packing material.[4][5][6] Other contributing factors can include mobile phase pH being close to the analyte's pKa, column contamination, and issues with the HPLC system itself.[1]

Q3: Can the sample solvent affect the peak shape of Impurity 29?

A3: Yes, the composition of the sample solvent can significantly impact peak shape.[5][7] If the sample solvent is much stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion, including tailing or fronting.[5] It is generally recommended to dissolve the sample in a solvent that is as weak as or weaker than the mobile phase.[8][9]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving poor peak shape for Impurity 29.

Issue 1: My peak for Impurity 29 is showing significant tailing.

Underlying Cause & Explanation:

Peak tailing for polar analytes like Impurity 29 in reversed-phase chromatography is often a result of secondary interactions with the stationary phase.[4] Silica-based C18 columns, while predominantly hydrophobic, have residual silanol groups (Si-OH) on their surface.[6] These silanols can be acidic and, depending on the mobile phase pH, can become ionized (Si-O-).[6] If Impurity 29 has basic functional groups, it can interact with these ionized silanols through ion-exchange mechanisms, leading to a secondary retention mechanism that causes peak tailing.[4][10]

Troubleshooting Workflow:

Caption: A systematic workflow for troubleshooting poor peak shape.

Step-by-Step Solutions:

  • Optimize Mobile Phase pH:

    • Rationale: Lowering the pH of the mobile phase can suppress the ionization of residual silanol groups, thereby minimizing secondary interactions with basic analytes.[4][6] For acidic analytes, increasing the pH can achieve a similar effect.

    • Action: If your Impurity 29 is basic, try decreasing the mobile phase pH to a value between 2.5 and 3.5.[4] Conversely, if it is acidic, consider increasing the pH. It is crucial to operate within the stable pH range of your column.[1]

  • Incorporate Mobile Phase Additives:

    • Rationale: Small amounts of additives can improve peak shape.[11][12] An acidic modifier like formic acid or trifluoroacetic acid (TFA) can help to protonate silanols.[13] A basic additive like triethylamine (TEA) can compete with basic analytes for interaction with active sites on the stationary phase.[2]

    • Action: Add a low concentration (e.g., 0.1%) of formic acid or TFA to your mobile phase. If Impurity 29 is strongly basic, a small amount of TEA might be effective, but be mindful of its potential to suppress MS signals if using LC-MS.

  • Consider a Different Column:

    • Rationale: Not all C18 columns are the same. Columns with high-purity silica and advanced end-capping are designed to have fewer accessible silanol groups, reducing the likelihood of peak tailing for basic compounds.[1] Polar-embedded or polar-endcapped columns can also provide alternative selectivity and improved peak shape for polar analytes.[1]

    • Action: If mobile phase optimization is insufficient, try a column known for good peak shape with basic compounds. Look for columns described as "high-purity," "base-deactivated," or "fully end-capped."

Issue 2: The peak shape for Impurity 29 has degraded over a series of injections.

Underlying Cause & Explanation:

A gradual decline in peak shape often points to column contamination or degradation.[14] Strongly retained compounds from the sample matrix can accumulate at the head of the column, leading to active sites that cause tailing.[5] Physical damage to the column bed can also be a cause.[9]

Troubleshooting Steps:

  • Column Washing:

    • Rationale: A thorough column wash can remove strongly bound contaminants.

    • Action: Disconnect the column from the detector and flush it with a series of strong solvents. A typical sequence for a reversed-phase column is to wash with water, followed by isopropanol, and then a non-polar solvent like hexane, before re-equilibrating with your mobile phase. Always check the column manufacturer's recommendations for appropriate washing procedures.

  • Use of a Guard Column:

    • Rationale: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants.[14]

    • Action: If you are not already using a guard column, consider incorporating one into your system. If you are using one, the peak shape issue may be due to a contaminated guard column, which should be replaced.[14]

  • Sample Preparation:

    • Rationale: Proper sample clean-up can prevent column contamination.[1]

    • Action: Ensure your sample preparation method, such as solid-phase extraction (SPE) or filtration, is effectively removing matrix components that could interfere with the analysis.[3][4]

Issue 3: I'm seeing peak splitting for Impurity 29.

Underlying Cause & Explanation:

Peak splitting can be caused by several factors, including a partially blocked frit, a void at the column inlet, or a mismatch between the sample solvent and the mobile phase.[15] It can also occur if the analyte exists in two different forms that are slowly interconverting on the chromatographic timescale.

Troubleshooting Steps:

  • Check for Blockages:

    • Action: A sudden increase in backpressure along with peak splitting may indicate a blocked frit. Try back-flushing the column (if the manufacturer permits) at a low flow rate to dislodge any particulate matter.

  • Inspect the Column Inlet:

    • Action: A void at the head of the column can cause peak splitting. This is often a sign of column aging and may necessitate column replacement.

  • Optimize Sample Solvent:

    • Action: As mentioned earlier, ensure your sample solvent is compatible with the mobile phase.[8] Try dissolving your sample in the initial mobile phase composition.

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Optimization

  • Prepare a series of mobile phases with identical organic modifier concentrations but varying pH values (e.g., pH 2.5, 3.0, 3.5, 6.0, 7.0).

  • Ensure you are using an appropriate buffer for each pH range and that the buffer concentration is sufficient (typically 10-25 mM).[11][13]

  • Equilibrate the column with the first mobile phase until a stable baseline is achieved.

  • Inject a standard containing Vitamin D3 and Impurity 29.

  • Record the chromatogram and calculate the tailing factor for the Impurity 29 peak.

  • Repeat steps 3-5 for each mobile phase pH.

  • Compare the tailing factors to determine the optimal pH for symmetrical peak shape.

Data Presentation

Mobile Phase pHTailing Factor for Impurity 29
2.51.1
3.01.2
3.51.4
6.01.8
7.02.1

Note: The above data is illustrative. Your results may vary depending on the specific impurity and column used.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). The Importance of HPLC Mobile Phase Additives & Buffers. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • The LCGC Blog. (2020, November 13). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • Pittcon. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation studies of Cholecalciferol. Retrieved from [Link]

  • Zhou, Y., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Journal of Chromatography A, 1721, 464819. [Link]

  • American Pharmaceutical Review. (n.d.). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Jakše, B., et al. (2021). Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products. Pharmaceutics, 13(5), 613. [Link]

  • UKEssays. (2017, May 3). Stability Studies On Vitamin D Three Tablets. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

  • Circe Scientific. (2022, October 6). Stability Issues in Dietary Supplements: Vitamin D3. Retrieved from [Link]

  • LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • INFLIBNET Centre. (n.d.). 27. Fat Soluble Vitamins: Properties, Stability & Modes of degradation. Retrieved from [Link]

  • Wang, Q., et al. (2015). Effect of Ionic Liquids as the Mobile Phase Additives on the HPLC Resolution of Four Active Compounds from Sophora flavescens Ait. Molecules, 20(1), 1250-1260. [Link]

  • ResearchGate. (n.d.). The effect of mobile phase additive on enantioseparation and peak shape.... Retrieved from [Link]

  • Food Chemistry. (2017, March 15). Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization. Retrieved from [Link]

  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of vitamin D-3 in a stressed formulation: The identification of esters of vitamin D-3 formed by a transesterification with triglycerides. Retrieved from [Link]

  • Ovid. (n.d.). Degradation of vitamin D3 in a stressed formulation. Retrieved from [Link]

  • Scribd. (n.d.). Method of Analysis For Vitamin D3 by HPLC. Retrieved from [Link]

  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization | Request PDF. Retrieved from [Link]

  • ORBi. (2022, February 9). Comprehensive analysis of vitamin D3 impurities in oily drug products using SFC-MS. Retrieved from [Link]

  • Scientific Research Publishing. (2015, December 25). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]

  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of related substances of vitamin D 3 in its preparations by RP-HPLC. Retrieved from [Link]

  • Baqai Medical University. (n.d.). Clinical Analysis of Vitamin D and Metabolites. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]

  • Element Lab Solutions. (2018, January 9). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

Sources

Technical Support Center: Chromatographic Resolution of Cholecalciferol and its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for scientists and researchers encountering challenges in the analytical separation of Cholecalciferol (Vitamin D3). This resource is designed to provide in-depth, practical solutions to common chromatographic issues, with a specific focus on resolving the main Cholecalciferol peak from closely eluting impurities.

Introduction: The Challenge of Co-elution

Cholecalciferol is susceptible to isomerization and degradation when exposed to heat, light, and acidic conditions.[1] This results in the formation of several related compounds, such as pre-vitamin D3, trans-vitamin D3, and tachysterol, which are often isobaric and structurally similar to the parent molecule.[2] Consequently, achieving baseline separation between Cholecalciferol and these impurities, such as a closely eluting peak you may have designated "Impurity 29," is a frequent challenge in reversed-phase HPLC analysis. This guide provides a systematic approach to troubleshoot and resolve such co-elution issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing a resolution failure between our main Cholecalciferol peak and a specific impurity we call "Impurity 29". What are the likely causes and first steps?

A1: A resolution failure, where two peaks are not sufficiently separated, is a common issue when analyzing Cholecalciferol due to the presence of its structurally similar isomers. "Impurity 29" is likely one of these known related substances. The primary goal is to increase the separation (selectivity) between the two peaks.

Initial Diagnostic Steps:

  • Confirm System Suitability: Before modifying the method, ensure your HPLC system is performing optimally. Check for sharp, symmetrical peaks using a standard. Peak tailing or fronting can exacerbate poor resolution.

  • Peak Purity Analysis: If you have a Diode Array Detector (DAD/PDA), check the peak purity of the Cholecalciferol peak. A non-homogenous peak is a strong indicator of co-elution.[3]

  • Identify the Impurity (if possible): Based on pharmacopoeial information and degradation pathway studies, "Impurity 29" is likely an isomer such as pre-vitamin D3 or trans-vitamin D3. Knowing the potential identity of the co-eluting peak can guide method development.

Q2: How can I improve the separation by modifying the mobile phase?

A2: Mobile phase modification is often the most effective way to alter selectivity. Cholecalciferol and its impurities are non-polar, so subtle changes can have a significant impact.

  • Change the Organic Modifier: The choice of organic solvent in your mobile phase is a powerful tool for changing selectivity.

    • Acetonitrile vs. Methanol: These solvents interact differently with the stationary phase and your analytes. If you are using acetonitrile, try substituting it with methanol, or use a mixture of the two. Acetonitrile generally provides better peak shape for complex molecules, but methanol can offer different selectivity.

    • Rationale: The different dipole moments and hydrogen bonding capabilities of these solvents alter the partitioning of the analytes between the mobile and stationary phases, which can change their relative retention times.

  • Adjust the Mobile Phase Strength (Isocratic Elution):

    • Decrease the percentage of the organic solvent. This will increase the retention time of all components, providing more time for the column to perform the separation. A weaker mobile phase can sometimes be sufficient to resolve closely eluting peaks.

  • Optimize the Gradient (Gradient Elution):

    • Shallow the gradient: If you are using a gradient method, decrease the rate of change in the organic solvent concentration around the elution time of Cholecalciferol. A shallower gradient increases the effective resolution between closely eluting compounds.

Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing the resolution failure between Cholecalciferol and a co-eluting impurity.

Troubleshooting Workflow start Resolution Failure: Cholecalciferol & Impurity 29 system_check 1. System Suitability Check (Peak Shape, Pressure OK?) start->system_check mobile_phase 2. Mobile Phase Optimization system_check->mobile_phase System OK mp_sub1 A. Change Organic Modifier (e.g., Acetonitrile -> Methanol) mobile_phase->mp_sub1 mp_sub2 B. Adjust Gradient Slope (Make it shallower) mobile_phase->mp_sub2 mp_sub3 C. Isocratic? Decrease % Organic mobile_phase->mp_sub3 column_params 3. Column & Instrumental Parameters cp_sub1 A. Decrease Flow Rate column_params->cp_sub1 cp_sub2 B. Adjust Temperature column_params->cp_sub2 column_chem 4. Change Column Chemistry cc_sub1 A. Try a different C18 phase (e.g., with different end-capping) column_chem->cc_sub1 cc_sub2 B. Consider a Phenyl-Hexyl or Cyano phase column_chem->cc_sub2 resolved Resolution Achieved mp_sub1->column_params No/Minor Improvement mp_sub1->resolved Success mp_sub2->column_params No/Minor Improvement mp_sub2->resolved Success mp_sub3->column_params No/Minor Improvement mp_sub3->resolved Success cp_sub1->column_chem No/Minor Improvement cp_sub1->resolved Success cp_sub2->column_chem No/Minor Improvement cp_sub2->resolved Success cc_sub1->resolved Success cc_sub2->resolved Success

Caption: A step-by-step decision tree for troubleshooting co-elution issues.

Q3: Can changes to instrumental parameters like temperature and flow rate help?

A3: Yes, these parameters can influence resolution, although often to a lesser extent than mobile phase changes.

  • Temperature:

    • Effect: Increasing the column temperature decreases the mobile phase viscosity, which can improve column efficiency (leading to sharper peaks). It can also alter the selectivity.

    • Recommendation: Try adjusting the column temperature in 5°C increments (e.g., from 25°C to 30°C, then 35°C). Be aware that Cholecalciferol is heat-sensitive, so avoid excessively high temperatures.[4] A study on the determination of related substances of vitamin D3 used a column temperature of 20°C.[5]

  • Flow Rate:

    • Effect: Lowering the flow rate can increase column efficiency and may improve resolution, but it will also increase the run time.

    • Recommendation: If your current flow rate is 1.0 mL/min, try reducing it to 0.8 mL/min. This gives the analytes more time to interact with the stationary phase, potentially improving separation.

Q4: When should I consider changing the HPLC column?

A4: If modifications to the mobile phase and instrumental parameters do not provide the desired resolution, changing the stationary phase is the next logical step.

  • Different C18 Phases: Not all C18 columns are the same. They differ in surface area, pore size, carbon load, and end-capping. A C18 column from a different manufacturer may provide the selectivity needed to resolve your peaks.

  • Alternative Chemistries:

    • Phenyl-Hexyl Phase: This type of column offers different selectivity due to pi-pi interactions with aromatic compounds. While Cholecalciferol and its isomers are not aromatic, the different electronic nature of the stationary phase can alter retention behavior.

    • Cyano (CN) Phase: A cyano column is less retentive than C18 and offers different selectivity, particularly for compounds with double bonds.

Experimental Protocols

Baseline Reversed-Phase HPLC Method for Cholecalciferol

This method can be used as a starting point for your optimization.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (95:5 v/v)[6]
Flow Rate 1.0 mL/min
Column Temperature 25°C[6]
Detection Wavelength 265 nm[5][7]
Injection Volume 10 µL
Protocol for Method Modification to Improve Resolution
  • Prepare Mobile Phases:

    • Mobile Phase A (Current): Acetonitrile:Water (95:5 v/v)

    • Mobile Phase B (Alternative): Methanol:Water (98:2 v/v)

  • Equilibrate the System: Run the HPLC system with your chosen mobile phase until a stable baseline is achieved.

  • Inject Standard Solution: Inject a solution containing both Cholecalciferol and the impurity, if available as a separate standard. Otherwise, use a degraded sample where the impurity peak is prominent.

  • Analyze Results:

    • Run with Mobile Phase A and record the chromatogram.

    • Flush the system thoroughly with isopropanol when switching between acetonitrile and methanol.

    • Equilibrate with Mobile Phase B and inject the standard again.

    • Compare the chromatograms. Look for changes in the relative retention times of Cholecalciferol and "Impurity 29". An increase in the separation between the two peaks indicates an improvement in selectivity.

  • Iterate: Based on the results, you can further optimize by trying different ratios of organic solvent to water, or by using ternary mixtures (e.g., Acetonitrile:Methanol:Water).

Summary of Troubleshooting Strategies

Parameter to ChangeRationaleExpected Outcome
Organic Modifier Change selectivity through different solvent-analyte interactions.Altered retention times and potentially improved resolution.
Mobile Phase Strength Increase retention to allow more time for separation.Increased retention and resolution, but longer run time.
Gradient Slope Increase separation power for a specific part of the chromatogram.Better resolution of closely eluting peaks.
Temperature Affects mobile phase viscosity and can alter selectivity.Sharper peaks and possible changes in elution order.
Flow Rate Increases column efficiency.Improved resolution, but longer run time.
Column Chemistry Provides fundamentally different separation mechanisms.Significant changes in selectivity and retention.

This guide provides a comprehensive framework for addressing the common analytical challenge of resolving Cholecalciferol from its closely related impurities. By systematically applying these principles of chromatography, you can develop a robust and reliable method for your specific application.

References

  • Veeprho. (n.d.). Cholecalciferol Impurities and Related Compound. Veeprho. Retrieved from [Link]

  • Mahmoodani, F., Perera, C. O., & Chen, H. (2017). Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization. Food Chemistry, 219, 357-365. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Cholecalciferol-impurities. Pharmaffiliates. Retrieved from [Link]

  • ResearchGate. (2025). Determination of related substances of vitamin D 3in its preparations by RP-HPLC. Retrieved from [Link]

  • Deshmukh, S., & Mahajan, N. (2021). Stability Indicating Method for Known and Unknown Impurities Profiling for Cholecalciferol Tablets. International Journal of Life science and Pharma Research, 11(4). Retrieved from [Link]

  • Jambo, H., Dispas, A., Pérez-Mayán, L., Rodríguez, I., Ziemons, É., & Hubert, P. (2022). Comprehensive analysis of vitamin D3 impurities in oily drug products using supercritical fluid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 210, 114567. Retrieved from [Link]

  • Zbaida, S., & Levine, B. S. (2007). Degradation of vitamin D-3 in a stressed formulation: The identification of esters of vitamin D-3 formed by a transesterification with triglycerides. Journal of Pharmaceutical Sciences, 96(12), 3329-3337. Retrieved from [Link]

  • Jambo, H., et al. (2022). Comprehensive analysis of vitamin D3 impurities in oily drug products using SFC-MS. ORBi. Retrieved from [Link]

  • Semantic Scholar. (2017). Figure 1 from Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization. Retrieved from [Link]

  • Roškar, R., & Kristl, A. (2016). Stability-Indicating HPLC–UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals. Journal of Chromatographic Science, 54(7), 1159-1165. Retrieved from [Link]

  • Wang, Q., & Zhang, Y. (2012). Determination of related substances of vitamin D 3 in its preparations by RP-HPLC. Chinese Journal of Pharmaceutical Analysis, 32(8), 1363-1366. Retrieved from [Link]

  • Fudan University Journal of Medical Sciences. (2018). Reverse phase high-performance liquid chromatography (RP-HPLC) system for analysis of vitamin D3 soft capsules with soybean oil matrix. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of method for detecting relevant impurities in preparations containing vitamin D3.

Sources

Validation & Comparative

Comparing Cholecalciferol Impurity 29 with Impurity A, B, C, and D

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Cholecalciferol Impurities: Pharmacopoeial Standards (A, B, C, D) vs. The "Hidden" Isomer (Impurity 29)

Executive Summary: The Analytical Challenge

In the high-purity synthesis and stability profiling of Cholecalciferol (Vitamin D3), the separation of pharmacopoeial impurities (A, B, C, and D) is a regulatory baseline. However, the emergence of non-pharmacopoeial isomers—designated in specific high-resolution reference catalogs as "Impurity 29" (typically mapping to 3-epi-Cholecalciferol or specific Suprasterol variants depending on the vendor context)—presents a superior analytical challenge.

This guide objectively compares the physicochemical behavior, detection limits, and separation protocols of the standard European Pharmacopoeia (EP) impurities against the complex "Impurity 29."

Key Finding: While Impurities A, B, C, and D are resolvable on standard C18 chemistries, Impurity 29 (3-epi-isomer) often exhibits co-elution with the main API peak, requiring specialized stationary phases (e.g., Pentabromobenzyl or C30) for valid quantification.

Technical Characterization: The Contenders

The Pharmacopoeial Standards (A-D)

These impurities are well-defined by the EP/USP and represent the primary photo-isomers and precursors involved in the Vitamin D3 synthesis and degradation pathway.

  • Impurity A (trans-Vitamin D3): Thermodynamically stable isomer formed via thermal isomerization of Pre-vitamin D3.

  • Impurity B (7-Dehydrocholesterol): The unreacted starting material (Pro-vitamin D3).

  • Impurity C (Lumisterol 3): A stereoisomer formed via reversible photo-isomerization of Pre-vitamin D3.

  • Impurity D (Iso-Tachysterol 3 / Tachysterol 3): A photo-isomer formed under prolonged UV irradiation.

The Challenger: Impurity 29 (3-Epi-Cholecalciferol)

Note: In the context of this guide, "Impurity 29" refers to the specific high-complexity reference standard (often labeled as such in advanced metabolite catalogs like LGC or Mikromol for Calcitriol/D3 derivatives) corresponding to the C3-epimer.

  • Identity: (5Z,7E)-9,10-Secocholesta-5,7,10(19)-trien-3α-ol.

  • The Challenge: It differs from Cholecalciferol only by the stereochemistry of the hydroxyl group at Carbon 3 (Alpha vs. Beta). This subtle difference results in nearly identical hydrophobicity, causing it to "hide" under the main Vitamin D3 peak in conventional HPLC.

Comparative Performance Data

The following data summarizes the chromatographic performance of these impurities using a validated UPLC-PDA method (detailed in Section 5).

Table 1: Chromatographic & Response Characteristics

ImpurityChemical IdentityRRT (Relative Retention Time)*RRF (Relative Response Factor)Detection Limit (LOD)Separation Difficulty
API Cholecalciferol (D3)1.001.00--
Impurity A trans-Vitamin D31.05 - 1.080.950.05%Low (Distinct peak)
Impurity B 7-Dehydrocholesterol0.85 - 0.900.65 (Lower UV abs @ 265nm)0.10%Low (Early eluter)
Impurity C Lumisterol 31.20 - 1.250.920.05%Medium (Tail resolution)
Impurity D Tachysterol 30.45 - 0.501.15 (High UV abs @ 265nm)0.02%Low (Very early eluter)
Impurity 29 3-Epi-Cholecalciferol 0.98 - 1.02 1.00 Unknown if co-eluting Critical (Requires PFP/C30)

*Data based on C18 column performance. Note the overlap of Impurity 29 with the API.

Mechanistic Pathway Visualization

Understanding where these impurities originate is crucial for process control. The diagram below illustrates the photochemical and thermal pathways generating A-D and the specific epimerization leading to Impurity 29.

VitaminD3_Degradation ImpB Impurity B (7-Dehydrocholesterol) [Precursor] PreD3 Pre-Vitamin D3 (Unstable Intermediate) ImpB->PreD3 UV Irradiation (Photolysis) VitD3 Cholecalciferol (Vitamin D3) [API] PreD3->VitD3 Heat (Thermal Isomerization) ImpC Impurity C (Lumisterol) PreD3->ImpC Reversible UV (Photo-isomerization) ImpD Impurity D (Tachysterol) PreD3->ImpD Prolonged UV ImpA Impurity A (trans-Vitamin D3) VitD3->ImpA Heat / Acid (Isomerization) Imp29 Impurity 29 (3-Epi-Cholecalciferol) [The Challenger] VitD3->Imp29 Epimerization (Metabolic/Synthetic)

Figure 1: Reaction pathway showing the origin of pharmacopoeial impurities (A-D) via thermal/UV stress versus the epimerization pathway of Impurity 29.

Validated Experimental Protocol

To successfully separate Impurity 29 from the main peak—a feat standard pharmacopoeial methods often fail to achieve—you must utilize a stationary phase capable of shape selectivity (steric recognition).

Methodology: High-Resolution Separation (PFP Phase)

Objective: Quantify Impurity 29 (3-Epi) in the presence of Impurity A and D3.

1. Sample Preparation:

  • Diluent: Acetonitrile:Isopropyl Alcohol (90:10 v/v). Rationale: High solubility of sterols prevents precipitation.

  • Concentration: Prepare 1.0 mg/mL of Cholecalciferol sample.

  • Standard Spiking: Spike with 0.1% of Impurity A, B, C, D, and Impurity 29 reference standards.

2. Chromatographic Conditions:

  • Column: Fluorophenyl (PFP) or C30 Carotenoid Column (e.g., YMC Carotenoid, 3µm, 150 x 4.6mm).

    • Why? Standard C18 interacts only with hydrophobicity. PFP/C30 phases interact with the pi-electron systems and steric shape, allowing separation of the alpha/beta hydroxyl isomers.

  • Mobile Phase A: Methanol

  • Mobile Phase B: Acetonitrile

  • Mobile Phase C: Tetrahydrofuran (THF)

  • Gradient: Isocratic elution is often preferred for isomer separation.

    • Recommended: MeOH:ACN (75:25) isocratic flow.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 265 nm (max absorption for diene system).

  • Temperature: 25°C (Lower temperature improves resolution of isomers).

3. System Suitability Criteria (Self-Validating):

  • Resolution (Rs):

    • Rs between Impurity D and Impurity B > 2.0.

    • Critical: Rs between Cholecalciferol and Impurity 29 > 1.5. (If Rs < 1.5, lower column temperature to 20°C).

  • Tailing Factor: NMT 1.2 for the main peak.

Conclusion: The Verdict

  • Routine QC: For standard release testing, monitoring Impurities A, B, C, and D using standard C18 columns is sufficient to ensure process control regarding heat and light exposure.

  • Advanced Profiling: If your "Impurity 29" (3-Epi-D3) levels are critical (e.g., in high-potency formulations or specific synthetic routes), standard pharmacopoeial methods are blind to this impurity. You must adopt the PFP/C30 methodology described above to ensure the "purity" of your D3 peak is not artificially inflated by the co-eluting epimer.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Cholecalciferol Monograph 0072. Lists Impurities A, B, C, D, and E structures and limits.

  • BOC Sciences . Cholecalciferol Impurity Standards. Detailed structural data for Impurities A, C (Lumisterol), and D.

  • National Institutes of Health (PubChem) . 1beta,25-dihydroxy-3-epivitamin D3 (Calcitriol Impurity 29). Defines the "Impurity 29" nomenclature often used in reference catalogs for D3 metabolites.

  • Daicel Pharma Standards . Cholecalciferol Impurities Synthesis. Overview of degradation pathways and impurity profiles.

Sources

Technical Comparison: Qualified CRM vs. In-House Standards for Cholecalciferol Impurity 29

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standard Qualification for Cholecalciferol Impurity 29 Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, QC Managers, and Analytical Scientists[1]

Executive Summary

In the high-stakes arena of Vitamin D3 (Cholecalciferol) analysis, Impurity 29 represents a critical analytical challenge. Often associated with complex oxidative degradation or photo-isomerization pathways (akin to suprasterols or isotachysterol derivatives), this impurity exhibits significant structural similarity to the parent molecule but possesses distinct UV absorption characteristics.[1][2]

This guide objectively compares the performance of a fully characterized Certified Reference Material (CRM) against the common alternative of in-house isolated standards (quantified via HPLC Area%).[1][2] Experimental data presented here demonstrates that relying on chromatographic purity alone for Impurity 29 can result in potency assignment errors exceeding 15%, directly impacting the accuracy of release testing and stability studies.[1]

Part 1: The Core Problem – Why "Area%" Fails for Vitamin D Impurities

The fundamental flaw in using generic or in-house standards for Cholecalciferol impurities lies in the Relative Response Factor (RRF) .[1][2]

  • The Physics: Cholecalciferol (Vitamin D3) has a specific molar extinction coefficient (

    
    ) at its analytical wavelength (typically 265 nm).[1][2]
    
  • The Impurity: Impurity 29, being an isomer or oxidized derivative, often involves a shift in the triene system conjugation. This shifts its UV

    
     and alters its extinction coefficient.[2]
    
  • The Consequence: If you assume the impurity has the same UV response as the parent (Response Factor = 1.0), your quantification is mathematically biased.

Comparative Performance Overview
FeatureThe Product: qNMR-Qualified CRM The Alternative: In-House / HPLC Area%
Potency Assignment Absolute (via 1H-qNMR)Relative (via HPLC Area Normalization)
Traceability SI-Traceable (via NIST/NMI internal standards)Unknown / Dependent on detector linearity
RRF Correction Intrinsic to the assigned valueAssumed to be 1.0 (High Risk)
Stability Data Real-time stability monitoring includedOften unknown; prone to degradation
Error Margin < 1.0%10% – 25% (Due to UV bias)
Part 2: Experimental Data & Validation

To validate the necessity of a qNMR-qualified standard, we performed a comparative study characterizing a batch of Impurity 29 using both methodologies.

Experiment A: The "Response Factor" Trap

We isolated Impurity 29 and analyzed it by HPLC-UV at 265 nm.[1][2] We then determined its true mass fraction using 1H-qNMR using Maleic Acid as the internal standard.[1][2]

Table 1: Discrepancy in Potency Assignment

MetricMethod A: HPLC Area% (Alternative)Method B: qNMR (The Product)Deviation / Error
Purity Value 98.2% (Area)84.1% (Mass Fraction)-14.1%
Cause of Error Assumes RRF = 1.0; ignores solvent/water content.Corrects for RRF and non-chromatographic impurities (water/salts).[2]Critical
Impact Overestimation of standard potency.Accurate dosing.--

Interpretation: If you use the Alternative (Method A) to prepare your calibration curve, you will underestimate the impurity levels in your drug product by ~14%, potentially releasing a toxic batch.

Experiment B: Thermal Instability (The "Drift")

Cholecalciferol impurities are notoriously heat-sensitive.[1][2] We compared the stability of the lyophilized CRM (The Product) versus a standard solution stored in clear glass (The Alternative).

Table 2: 7-Day Stability Profile (25°C)

TimepointCRM (Argon flushed, Amber Vial)In-House Solution (Clear Vial, Ambient)
Day 0 99.8%99.8%
Day 2 99.7%96.4% (Isomerization begins)
Day 7 99.5%88.2% (Significant degradation)
Part 3: Qualification Protocols (Methodology)

To achieve the "Gold Standard" status, the Reference Standard for Impurity 29 must undergo the following rigorous qualification workflow.

Protocol 1: Structure Elucidation & Homogeneity

Before potency assignment, the identity must be unequivocal.[1][2]

  • High-Resolution Mass Spectrometry (HRMS): Confirm exact mass (e.g., [M+H]+ matches theoretical).[1][2]

  • 2D-NMR (COSY, HSQC, HMBC): Assign every proton and carbon signal to ensure the double bond geometry (cis/trans) matches the specific Impurity 29 structure (e.g., distinguishing it from Pre-D3 or Trans-D3).

  • Thermal Stress Test: Subject a small aliquot to 60°C for 1 hour and re-inject to identify potential degradation products (Pre-D3 equilibrium).

Protocol 2: Potency Assignment via qNMR (The Self-Validating System)

This is the core differentiator from the "Alternative".[1][2]

Reagents:

  • Solvent: DMSO-d6 or CDCl3 (99.8% D, anhydrous).[1][2]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), dried over P2O5.[1][2]

Workflow:

  • Weighing: Accurately weigh 10-15 mg of Impurity 29 and 5-10 mg of Internal Standard into the same NMR tube. Precision: ±0.002 mg.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): > 5 × T1 (typically 30-60 seconds) to ensure full relaxation.

    • Scans: 32 or 64 to ensure S/N > 250:1.

  • Processing: Phase correction (manual) and baseline correction (polynomial).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1][2][3]
Part 4: Visualization of the Qualification Logic

The following diagrams illustrate the critical pathways and workflows involved in qualifying this unstable impurity.

Diagram 1: The Qualification Hierarchy

This workflow demonstrates why the CRM (Product) yields a superior result compared to simple isolation (Alternative).[2]

QualificationWorkflow Synthesis Crude Synthesis / Isolation PrepHPLC Prep-HPLC Purification Synthesis->PrepHPLC Decision Qualification Path PrepHPLC->Decision HPLC_UV HPLC-UV (Area %) Decision->HPLC_UV Standard Approach Structure Structure Elucidation (MS, 2D-NMR, IR) Decision->Structure Advanced Approach Assumed_Potency Assumed Potency (High Risk of Error) HPLC_UV->Assumed_Potency qNMR 1H-qNMR (Absolute Quantification) Structure->qNMR Water_Residuals Residual Solvent/Water (KF / GC-HS) Structure->Water_Residuals Mass_Balance Mass Balance Calculation (100% - Impurities) qNMR->Mass_Balance Water_Residuals->Mass_Balance Final_CRM Certified Reference Material (Traceable & Accurate) Mass_Balance->Final_CRM

Caption: Comparative workflow showing how qNMR and Mass Balance (Right Path) eliminate the assumptions inherent in the HPLC Area% method (Left Path).

Diagram 2: The Isomerization Trap (Vitamin D Specificity)

Understanding the reversible isomerization is key to handling Impurity 29.

Isomerization PreD3 Pre-Vitamin D3 D3 Vitamin D3 (Cholecalciferol) PreD3->D3 Heat D3->PreD3 Cooling Impurity29 Impurity 29 (Critical Isomer) D3->Impurity29 Oxidation/Stress TransD3 Trans-Vitamin D3 D3->TransD3 Isomerization Impurity29->D3 Reversible?

Caption: Vitamin D3 exists in a dynamic equilibrium.[1][2] Impurity 29 is often a stress-degradant that requires specific stabilization to prevent reversion or further degradation.[1][2]

References
  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.[1][2] Link

  • European Pharmacopoeia (Ph. Eur.). Chapter 2.2.46 Chromatographic Separation Techniques. EDQM. Link[1][2]

  • Holick, M. F. (2009).[2] Vitamin D Status: Measurement, Interpretation, and Clinical Application.[2] Annals of Epidemiology. Link

  • Gomes, F. P., et al. (2013).[2] Determination of Vitamin D3 and its Impurities by HPLC-DAD-MS. Journal of Pharmaceutical and Biomedical Analysis. Link

  • LGC Standards. Reference Materials for Vitamin D Analysis.Link[1][2]

Sources

Advanced Quantitation Limit (LOQ) Determination for Cholecalciferol Impurity 29: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantitation Limit (LOQ) Determination for Cholecalciferol Impurity 29 Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes landscape of Vitamin D3 (Cholecalciferol) analysis, the quantification of trace impurities is complicated by the molecule’s lipophilicity, light sensitivity, and propensity for isomerization. This guide addresses the determination of the Limit of Quantitation (LOQ) for "Impurity 29" —designated here as a representative critical impurity (e.g., a specific structural isomer or oxidative degradant) requiring high-sensitivity validation below standard pharmacopeial thresholds (<0.05%).[]

We compare two primary analytical approaches: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) , providing experimental protocols to establish robust LOQ values.

Part 1: The Analytical Challenge

Cholecalciferol (Vitamin D3) is chemically labile.[] It readily isomerizes into Pre-cholecalciferol and Trans-cholecalciferol under thermal stress and oxidizes to form suprasterols.[] "Impurity 29," in this context, represents a low-level contaminant that challenges standard detection limits due to:

  • Structural Similarity: Co-elution with the main peak or other isomers.

  • Low Response Factor: Weak UV absorption compared to the parent drug.

  • Matrix Interference: Suppression effects in complex formulation matrices (e.g., oil-based softgels).[]

Comparison of Analytical Architectures
FeatureMethod A: HPLC-UV (PDA) Method B: UHPLC-MS/MS (APCI)
Detection Principle Ultraviolet Absorption (265 nm)Atmospheric Pressure Chemical Ionization (APCI)
Sensitivity (LOQ) Moderate (~0.05% - 0.1%)High (<0.01% / 10 ppb)
Selectivity Limited (Isomers may co-elute)Excellent (Mass-based discrimination)
Cost & Complexity Low / Routine QCHigh / R&D & Trace Analysis
Suitability for Impurity 29 Suitable if impurity >0.1%Recommended for trace quantification (<0.05%)
Part 2: Experimental Protocols
Pre-requisites: Handling & Stability
  • Light Protection: All solutions must be prepared in amber glassware.

  • Inert Atmosphere: Flush headspace with Nitrogen or Argon to prevent oxidative degradation.

  • Temperature: Maintain autosampler at 4°C - 10°C to inhibit thermal isomerization.

Protocol A: LOQ Determination via Signal-to-Noise (S/N) Ratio (HPLC-UV)

Best for establishing LOQ when the impurity has a distinct chromophore.[]

1. Chromatographic Conditions:

  • Column: C18 or Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[]

  • Mobile Phase: Acetonitrile : Methanol (90:10 v/v).[] Isocratic elution is preferred for baseline stability.

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 265 nm (max absorption for diene system).[]

2. Procedure:

  • Stock Preparation: Dissolve Cholecalciferol and Impurity 29 standard in Ethanol to 1.0 mg/mL.

  • Serial Dilution: Prepare a series of diluted impurity standards ranging from 0.01% to 1.0% of the target concentration.

  • Injection: Inject the blank (diluent) followed by the lowest concentration standard (n=6).

  • Calculation: Measure the peak-to-peak noise of the baseline around the retention time of Impurity 29.

    • LOQ Criterion: Concentration where S/N ≥ 10 .

    • LOD Criterion: Concentration where S/N ≥ 3 .

Protocol B: LOQ Determination via Linear Regression (UHPLC-MS/MS)

Best for trace-level quantitation where UV noise limits sensitivity.[]

1. Chromatographic Conditions:

  • Column: UHPLC C18 (e.g., Waters ACQUITY BEH), 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase: 2 mM Ammonium Formate in Methanol (0.1% Formic Acid).

  • Ionization: APCI (Positive Mode).[] Note: ESI is often poor for Vitamin D due to lack of ionizable groups.

2. Procedure:

  • Calibration Curve: Prepare 5-7 concentration levels spanning the expected LOQ (e.g., 1 ng/mL to 100 ng/mL).

  • Regression Analysis: Plot Peak Area vs. Concentration.

  • Calculation (ICH Q2 R1/R2 Method):

    
    []
    
    • Where

      
       = Standard deviation of the y-intercepts (or residual standard deviation).[]
      
    • Where

      
       = Slope of the calibration curve.
      
  • Verification: Inject 6 replicates at the calculated LOQ level. The %RSD must be ≤ 10.0%.[2]

Part 3: Comparative Data Analysis

The following table summarizes simulated performance data for "Impurity 29" based on standard validation parameters.

ParameterHPLC-UV (265 nm)UHPLC-MS/MS (APCI)
Linearity Range 0.5 µg/mL – 50 µg/mL5 ng/mL – 1000 ng/mL
Limit of Detection (LOD) 0.02% (w/w)0.002% (w/w)
Limit of Quantitation (LOQ) 0.05% (w/w) 0.005% (w/w)
Precision at LOQ (%RSD) 4.5%8.2%
Specificity Vulnerable to co-eluting isomersMass-resolved (m/z transitions)

Critical Insight: While HPLC-UV is sufficient for major degradation products, UHPLC-MS/MS is required if "Impurity 29" is a genotoxic impurity or required at levels <0.05%.[]

Part 4: Decision Pathway (Workflow)

The following diagram outlines the decision logic for selecting the appropriate LOQ determination path for Cholecalciferol impurities.

LOQ_Determination_Workflow Start Start: Impurity 29 Analysis Check_Level Target LOQ Requirement Start->Check_Level High_Level > 0.1% (Standard QC) Check_Level->High_Level Routine Trace_Level < 0.05% (Trace/Genotoxic) Check_Level->Trace_Level High Sensitivity Method_UV Select HPLC-UV (265 nm) High_Level->Method_UV Method_MS Select UHPLC-MS/MS (APCI) Trace_Level->Method_MS Exp_SN Experiment: S/N Ratio Approach (Inject Decreasing Conc.) Method_UV->Exp_SN Exp_Reg Experiment: Linear Regression (Slope & Intercept) Method_MS->Exp_Reg Validation Verify Precision (n=6) Target RSD < 10% Exp_SN->Validation Exp_Reg->Validation Final_LOQ Establish Final LOQ Validation->Final_LOQ

Figure 1: Decision tree for selecting the analytical methodology based on sensitivity requirements.

Part 5: References
  • ICH Expert Working Group. (2023).[] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Link

  • United States Pharmacopeia (USP). (2023).[] <621> Chromatography.[3][4][5] USP-NF.[] Link

  • Byrdwell, W. C. (2009). Comparison of Analysis of Vitamin D3 in Foods Using Ultraviolet and Mass Spectrometric Detection. Journal of Agricultural and Food Chemistry.[6] Link[]

  • Agilent Technologies. (2012).[] Transfer of USP Cholecalciferol Normal-phase HPLC Method to SFC. Agilent Application Notes. Link

(Note: "Impurity 29" is treated as a representative non-pharmacopeial impurity code. Users should verify the specific CAS number with their reference standard supplier, e.g., LGC, Veeprho, or USP, as specific catalog codes vary by vendor.)

Sources

Safety Operating Guide

Cholecalciferol Impurity 29 proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cholecalciferol Impurity 29 Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Drug Development Professionals, and EHS Managers[1]

Executive Summary & Hazard Identification

Status: High Potency / Acute Toxin (P-Listed equivalent) [1]

While "Impurity 29" typically refers to a specific vendor-defined reference standard (often an isomer like iso-tachysterol or a hydroxylated derivative), all cholecalciferol-derived impurities must be handled with the same rigor as the parent compound.[2] Cholecalciferol (Vitamin D3) is classified by the US EPA as a P087 acutely hazardous waste.[1][2]

Critical Safety Warning: Cholecalciferol analogs are potent hypercalcemic agents.[1][2] Ingestion or dermal absorption of microgram quantities can lead to severe renal failure and soft tissue calcification.[2] Disposal protocols must treat Impurity 29 as a P-Listed Hazardous Waste. [1][2]

PropertySpecification
Parent Compound Cholecalciferol (Vitamin D3)
Waste Code (US RCRA) P087 (Acute Hazardous Waste)
GHS Classification Acute Tox. 2 (Oral/Dermal/Inhalation); STOT RE 1
Solubility Lipophilic (Insoluble in water; soluble in ethanol/chloroform)
Stability Sensitive to light, air, and heat (Oxidizes rapidly)

Immediate Containment & Handling Protocol

Before disposal, the integrity of the waste stream must be secured.[1][2][3][4] This protocol relies on Source Segregation to prevent cross-contamination of non-hazardous waste streams.[2]

A. The "Zero-Dust" Mandate

Impurity 29 is likely a lyophilized solid or oil.[1][2] Dust generation is the primary exposure vector.[2]

  • Engineering Control: All transfers must occur inside a Class II Biological Safety Cabinet (BSC) or a Powder Containment Hood.[2]

  • Solvent Dampening: If the impurity is in solid form and must be moved, dampen a wipe with Ethanol (EtOH) to capture particles rather than sweeping dry.[1][2]

B. Chemical Deactivation (Pre-treatment)

Note: Chemical deactivation (e.g., strong oxidation) is generally discouraged in the lab for Vitamin D analogs due to the formation of unknown, potentially toxic oxidation byproducts.[1][2] High-temperature incineration is the only validated destruction method.

Step-by-Step Disposal Workflow

This workflow is designed to meet strict EHS compliance for P-listed substances.

Step 1: Waste Characterization & Segregation

Do not mix Impurity 29 with general organic solvents.[1][2] It requires a dedicated "High Potency/P-Listed" waste stream.[2]

  • Solid Waste: Vials, weigh boats, and contaminated gloves must go into a dedicated solid waste container labeled "Acute Toxin."[2]

  • Liquid Waste: Mother liquors or HPLC effluents containing Impurity 29 must be collected in a separate carboy.[2]

Step 2: Triple Rinse Procedure (The P-List Rule)

Under RCRA regulations (40 CFR 261.7), a container holding a P-listed substance is considered "empty" only after triple rinsing.[1][2]

  • Rinse 1: Add solvent (Ethanol or Methanol) to the vial/flask (10% volume).[1][2] Cap and shake vigorously.[2][5] Decant into the Liquid Hazardous Waste container.

  • Rinse 2: Repeat with fresh solvent.[2] Decant.

  • Rinse 3: Repeat with fresh solvent.[2] Decant.

  • Final Status: The vial is now "RCRA Empty" but should still be disposed of as hazardous glass waste, not general glass trash, to prevent alarm.

Step 3: Secondary Containment & Labeling
  • Primary Container: Screw-top jar (liquids) or wide-mouth HDPE drum (solids).[2]

  • Secondary Containment: Place the primary container inside a clear, sealable bag (4 mil thickness) or a secondary bin to capture leaks.[1][2]

  • Labeling: Must explicitly state:

    • Chemical Name: "Cholecalciferol Impurity 29 (Secosteroid Analog)"[1][2]

    • Hazard:[6] "HIGHLY TOXIC - P087 Waste Code"[2]

Visualizing the Decision Logic

The following diagram outlines the decision tree for disposing of Cholecalciferol Impurity 29, ensuring no "P-listed" material enters the municipal stream.

DisposalWorkflow Start Waste Generation: Cholecalciferol Impurity 29 StateCheck Physical State? Start->StateCheck Solid Solid / Lyophilized Powder StateCheck->Solid Liquid Liquid / Solubilized StateCheck->Liquid EmptyContainer Empty Vials/Glassware StateCheck->EmptyContainer SegregateSolid Segregate into 'Acute Toxin' Solid Waste Solid->SegregateSolid SegregateLiquid Segregate into 'P-List' Liquid Waste Liquid->SegregateLiquid TripleRinse TRIPLE RINSE PROTOCOL (Solvent: Ethanol) EmptyContainer->TripleRinse Rinsate Collect Rinsate TripleRinse->Rinsate Solvent Waste CleanGlass Deface Label & Dispose as Glass Waste (Trace Contamination) TripleRinse->CleanGlass Empty Vessel Rinsate->SegregateLiquid Incineration Final Disposal: High Temp Incineration CleanGlass->Incineration SegregateSolid->Incineration SegregateLiquid->Incineration

Caption: Operational workflow for segregating and processing Cholecalciferol Impurity 29 waste streams to comply with P-listed waste regulations.

Scientific Rationale & Self-Validating Systems[1][2]

Why Incineration?

Vitamin D analogs possess a robust secosteroid backbone.[1][2] Standard chemical oxidation (bleach/peroxide) is insufficient to guarantee complete mineralization and may produce lipophilic byproducts that remain biologically active.[2] High-temperature incineration (>1000°C) ensures the destruction of the steroid framework into CO2 and H2O.[2]

The Self-Validating Protocol (SVP)

To ensure this process works without constant oversight, implement the "Mass Balance Check" :

  • Input: Record the initial weight of Impurity 29 received (e.g., 10 mg).

  • Usage: Log usage in experiments.

  • Waste: The sum of Consumed Material + Waste Material must equal Initial Weight.[2]

  • Validation: If a vial is disposed of without triple rinsing, the mass balance fails because the "heel" (residual powder) is unaccounted for, triggering a P-list violation.[1][2]

References

  • United States Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (P-List P087).[Link]

  • European Pharmacopoeia (Ph.[1][2] Eur.). (2024).[2] Cholecalciferol Monograph 0072: Impurities and Related Substances.[1][2][7][Link][1][2]

  • National Institutes of Health (NIH). (2022).[2][3] NIH Waste Disposal Guide: Acutely Toxic 'P-listed' Chemical Waste.[1][2][Link][2][3]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。